molecular formula C11H12N2O B108417 1-Oxido-3-propan-2-ylquinoxalin-1-ium CAS No. 16080-16-3

1-Oxido-3-propan-2-ylquinoxalin-1-ium

Cat. No. B108417
CAS RN: 16080-16-3
M. Wt: 188.23 g/mol
InChI Key: WXCMCEUPVXGUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxido-3-propan-2-ylquinoxalin-1-ium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 1-Oxido-3-propan-2-ylquinoxalin-1-ium is not fully understood. However, it is believed to act as an electron transfer mediator, which facilitates the transfer of electrons between the electrode and the analyte.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 1-Oxido-3-propan-2-ylquinoxalin-1-ium. However, it has been reported to have low toxicity and is not mutagenic.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Oxido-3-propan-2-ylquinoxalin-1-ium in lab experiments is its stability, which makes it suitable for long-term experiments. It is also relatively easy to synthesize. However, one of the limitations is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for research on 1-Oxido-3-propan-2-ylquinoxalin-1-ium. One direction is to investigate its potential applications in the field of biosensors. Another direction is to study its mechanism of action in more detail to better understand its electron transfer properties. Additionally, more research is needed to determine its toxicity and potential side effects.

Synthesis Methods

1-Oxido-3-propan-2-ylquinoxalin-1-ium has been synthesized using different methods. One of the methods involves the reaction of 2,3-dichloroquinoxaline with 2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 2,3-dichloroquinoxaline with propan-2-ol in the presence of potassium carbonate. Both methods yield 1-Oxido-3-propan-2-ylquinoxalin-1-ium as a white solid.

Scientific Research Applications

1-Oxido-3-propan-2-ylquinoxalin-1-ium has potential applications in various fields of scientific research. One of the applications is in the field of electrochemistry, where it has been used as an electrochemical mediator for the detection of glucose. It has also been used as a redox mediator in the electrochemical detection of dopamine.

properties

CAS RN

16080-16-3

Product Name

1-Oxido-3-propan-2-ylquinoxalin-1-ium

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-oxido-3-propan-2-ylquinoxalin-1-ium

InChI

InChI=1S/C11H12N2O/c1-8(2)10-7-13(14)11-6-4-3-5-9(11)12-10/h3-8H,1-2H3

InChI Key

WXCMCEUPVXGUDC-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-]

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-]

Origin of Product

United States

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